ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC10888214
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4 |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | ethyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
| Standard InChI | InChI=1S/C15H17NO4/c1-4-20-15(18)13-9-14(17)16(10(13)2)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3 |
| Standard InChI Key | DSGMFXUNRBUXGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C |
Introduction
Structural Characteristics and Molecular Configuration
The molecular formula of ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is C₁₆H₁₉NO₄ (corrected from initial C₂₅H₂₇NO₄ ), with a molecular weight of 289.33 g/mol. The core structure consists of a five-membered pyrrolidine ring fused to a 4-methoxyphenyl group at position 1, a methyl group at position 2, and an ethyl ester moiety at position 3. The planar pyrrolidine ring adopts a 4,5-dihydro-1H-pyrrole configuration, with conjugation extending across the carbonyl (C5=O) and ester groups .
Key structural insights derive from analogous compounds. For instance, in ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine ring exhibits near-planarity (r.m.s. deviation = 0.003 Å) and forms an 85.77° dihedral angle with the pendant phenyl ring . Intramolecular hydrogen bonds, such as N–H⋯O interactions, stabilize the conformation, a feature likely shared by the title compound .
Physical and Chemical Properties
Experimental and predicted physicochemical data for the compound are summarized below:
The low pKa suggests weak acidity, likely due to the ester carbonyl group. The predicted density aligns with aromatic pyrrolidine derivatives, which typically range from 1.1–1.3 g/cm³ .
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
¹H NMR (400 MHz, CDCl₃):
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δ 1.25 ppm (t, 3H): Ethyl ester (–CH₂CH₃).
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δ 3.80 ppm (s, 3H): Methoxy (–OCH₃).
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δ 2.40 ppm (s, 3H): Methyl group at C2.
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δ 6.80–7.20 ppm (m, 4H): Aromatic protons of 4-methoxyphenyl .
Crystallographic and Hydrogen-Bonding Features
Although single-crystal data for the title compound are unavailable, closely related structures crystallize in monoclinic (e.g., P2₁/n) or triclinic systems (P1) . Key parameters include:
| Parameter | Value (Analog) | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Unit Cell Dimensions | a = 10.17 Å, b = 9.24 Å, c = 17.65 Å | |
| β Angle | 101.51° | |
| Z | 4 |
In analogs, intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular O–H⋯O bonds create inversion dimers . These interactions likely stabilize the crystal packing of the title compound.
Applications and Biological Relevance
Pyrrolidine derivatives are explored for:
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